Coenzyme Q2

Descripción

Structure

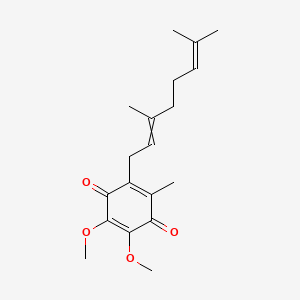

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O4/c1-12(2)8-7-9-13(3)10-11-15-14(4)16(20)18(22-5)19(23-6)17(15)21/h8,10H,7,9,11H2,1-6H3/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQWBSBBCSFQGC-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019698 | |

| Record name | Ubiquinone Q2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ubiquinone-2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

606-06-4, 7704-04-3, 1339-63-5 | |

| Record name | Coenzyme Q2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ubiquinone Q2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ubiquinone Q2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007704043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ubiquinone Q2 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08690 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ubiquinone Q2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ubiquinones | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UBIQUINONE Q2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7T5V2W47R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ubiquinone-2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of Coenzyme Q2: A Technical Deep Dive

For Immediate Release

This technical guide provides an in-depth exploration of the pivotal discovery of Coenzyme Q2 (CoQ2 or Ubiquinone-2), a significant milestone in the broader understanding of the ubiquinone family. Tailored for researchers, scientists, and drug development professionals, this document meticulously outlines the early experimental methodologies that led to the isolation and characterization of this short-chain coenzyme, presenting key quantitative data and visualizing the logical and biochemical pathways as understood at the time.

Introduction: The Dawn of Short-Chain Ubiquinones

The mid-20th century was a period of intense research into the components of cellular respiration. Following the initial discovery of Coenzyme Q10, scientists began to uncover a family of related quinones with varying isoprenoid side chain lengths. The discovery of this compound was part of a broader investigation into these short-chain ubiquinones, which were found to be naturally occurring and crucial for understanding the biosynthesis of their longer-chain counterparts. Early research, particularly from the laboratories of Karl Folkers and colleagues, was instrumental in identifying and characterizing these novel compounds.

Initial Isolation and Characterization

The first definitive identification of this compound was reported in the mid-1960s. Researchers successfully isolated this compound from the non-sulfur purple bacterium, Rhodospirillum rubrum. This discovery was significant as it expanded the known diversity of the coenzyme Q family and provided a valuable model for studying ubiquinone biosynthesis.

Source Organism and Cultivation

Rhodospirillum rubrum was cultivated under specific conditions to maximize the yield of short-chain ubiquinones. The bacterium's ability to produce a range of coenzyme Q homologues made it an ideal source for these pioneering studies.

Experimental Protocols

The isolation and characterization of this compound relied on a combination of chromatographic and spectroscopic techniques that were state-of-the-art for the era.

Extraction and Purification of Ubiquinones

The initial step involved the extraction of lipids from a large-scale culture of Rhodospirillum rubrum. A detailed workflow for this process is outlined below.

Separation by Paper Chromatography

A key technique for separating the different ubiquinone homologues was reversed-phase paper chromatography. This method allowed for the resolution of compounds based on the length of their isoprenoid side chains.

Protocol:

-

Paper Preparation: Whatman No. 1 paper was impregnated with a 5% (v/v) solution of silicone (Dow Corning 200 fluid) in ethyl ether.

-

Stationary Phase: The silicone-impregnated paper served as the nonpolar stationary phase.

-

Mobile Phase: A mixture of n-propanol and water (5:1 v/v) was used as the polar mobile phase.

-

Development: The chromatogram was developed using the ascending technique.

-

Visualization: The separated ubiquinones were visualized as yellow spots and could be further identified by their fluorescence under UV light or by staining with a reduced neotetrazolium solution.

Spectroscopic Characterization

Following purification, the structure of this compound was confirmed using various spectroscopic methods.

-

Ultraviolet (UV) Spectroscopy: The UV absorption spectrum of this compound in ethanol exhibited a characteristic maximum absorption at 275 nm, which is typical for the oxidized benzoquinone ring of ubiquinones. Upon reduction with sodium borohydride, this peak shifted to 290 nm, confirming the redox properties of the molecule.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR spectroscopy provided crucial information about the structure of the isoprenoid side chain, confirming the presence of two isoprene units.

-

Mass Spectrometry: Mass spectrometry was used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which further corroborated the proposed structure. The mass spectrum showed a characteristic fragmentation pattern with a prominent peak corresponding to the pyrylium ion, a hallmark of isoprenoid quinones.[2]

Quantitative Data

The physical and chemical properties of this compound were meticulously documented.

| Property | Value |

| Molecular Formula | C₁₉H₂₆O₄[3] |

| Molecular Weight | 318.41 g/mol [3] |

| Appearance | Yellow, viscous oil |

| UV λmax (oxidized) | 275 nm (in ethanol)[1] |

| UV λmax (reduced) | 290 nm (in ethanol) |

| Paper Chromatography R_f value | Higher than CoQ3-10 in the described system |

Biosynthetic Context

The discovery of this compound and other short-chain ubiquinones provided essential insights into the biosynthetic pathway of the isoprenoid side chain of coenzyme Q. It was hypothesized that these shorter-chain homologues were intermediates in the sequential addition of isopentenyl pyrophosphate units to form the longer chains found in other organisms.

The biosynthesis of the isoprenoid side chain begins with acetyl-CoA and proceeds through the mevalonate pathway to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then sequentially added to build the polyprenyl chain.

The discovery that Rhodospirillum rubrum produces a series of short-chain ubiquinones, including CoQ2, supported the model of a stepwise enzymatic process for the elongation of the isoprenoid side chain.

Conclusion

The discovery of this compound was a landmark achievement that significantly advanced the understanding of the ubiquinone family. The meticulous experimental work, employing the then-emerging techniques of chromatography and spectroscopy, not only confirmed the existence of this short-chain homologue but also provided a crucial piece of the puzzle in elucidating the biosynthesis of coenzyme Q. This foundational knowledge continues to be relevant in the fields of biochemistry, drug development, and metabolic research.

References

An In-depth Technical Guide to the Coenzyme Q2 Biosynthetic Pathway in Yeast

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipophilic molecule essential for mitochondrial respiratory electron transport and as a potent antioxidant. In the budding yeast Saccharomyces cerevisiae, the predominant form is Coenzyme Q6 (CoQ6), which plays a crucial role in transferring electrons from respiratory complexes I and II to complex III.[1][2] The biosynthesis of CoQ6 is a complex process involving a series of enzymatic reactions localized to the mitochondria and is orchestrated by a suite of nuclear-encoded proteins known as "Coq" proteins.[1][3] Understanding this pathway in yeast is of paramount importance as it serves as a highly conserved model for CoQ biosynthesis in humans, where deficiencies in Coenzyme Q10 (CoQ10) are linked to a range of debilitating diseases.[1] This guide provides a comprehensive technical overview of the CoQ6 biosynthetic pathway in yeast, detailing the enzymatic steps, the formation of a multi-protein complex, and key experimental methodologies for its study.

The Coenzyme Q6 Biosynthetic Pathway

The biosynthesis of CoQ6 in S. cerevisiae begins with the formation of the benzoquinone ring from either 4-hydroxybenzoic acid (4-HB) or para-aminobenzoic acid (pABA), followed by the attachment of a hexaprenyl tail and a series of modifications to the ring. The pathway involves at least fourteen proteins, including the core Coq1-Coq11 proteins, as well as Yah1 and Arh1.

Key Enzymes and Intermediates

The biosynthetic pathway can be broadly divided into three main stages: (1) synthesis of the precursors, 4-HB and the hexaprenyl diphosphate tail; (2) condensation of the head and tail groups; and (3) a series of modifications to the benzoquinone ring.

| Enzyme (Gene) | Function | Substrate(s) | Product(s) | Human Homolog |

| Coq1 | Hexaprenyl diphosphate synthase | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) | Hexaprenyl diphosphate | PDSS1/PDSS2 |

| Coq2 | para-hydroxybenzoate polyprenyl transferase | 4-hydroxybenzoate (4-HB), Hexaprenyl diphosphate | 3-hexaprenyl-4-hydroxybenzoate (HHB) | COQ2 |

| Coq3 | O-methyltransferase | 3,4-dihydroxy-5-hexaprenylbenzoate, 2-hexaprenyl-6-methoxy-1,4-benzenediol | 3-methoxy-4-hydroxy-5-hexaprenylbenzoate, Coenzyme Q6 | COQ3 |

| Coq5 | C-methyltransferase | 2-hexaprenyl-6-methoxy-1,4-benzenediol | 2-hexaprenyl-5-methyl-6-methoxy-1,4-benzenediol | COQ5 |

| Coq6 | Flavin-dependent monooxygenase (hydroxylase) | 3-hexaprenyl-4-hydroxybenzoate (HHB) | 3,4-dihydroxy-5-hexaprenylbenzoate | COQ6 |

| Coq7 | Hydroxylase | 5-demethoxy-Q6 (DMQ6) | Coenzyme Q6 | COQ7 |

| Coq8 (Abc1) | Atypical kinase, scaffold protein | ATP | - | COQ8A (ADCK3), COQ8B (ADCK4) |

| Coq9 | Lipid-binding protein | CoQ intermediates | - | COQ9 |

| Coq10 | START domain-containing protein, CoQ chaperone | Coenzyme Q6 | - | COQ10A, COQ10B |

| Coq11 | Component of the CoQ synthome | - | - | - |

| Yah1/Arh1 | Ferredoxin/Ferredoxin reductase | - | - | FDX1/FDXR |

Table 1: Key enzymes and their functions in the Coenzyme Q6 biosynthetic pathway in S. cerevisiae.

Biosynthetic Pathway Diagram

The following diagram illustrates the sequential steps in the CoQ6 biosynthetic pathway, starting from the precursors 4-hydroxybenzoic acid and hexaprenyl diphosphate.

Caption: The Coenzyme Q6 biosynthetic pathway in S. cerevisiae.

The CoQ Synthome: A Multi-Enzyme Complex

Evidence strongly suggests that the enzymes involved in the modification of the benzoquinone ring do not function in isolation but rather assemble into a large, multi-subunit complex known as the CoQ synthome. This complex is thought to enhance the efficiency of the pathway by channeling the hydrophobic intermediates between the catalytic sites of the enzymes.

The assembly of the CoQ synthome is a highly regulated process. It is believed to be nucleated by the Coq4 protein, which recognizes the initial lipid intermediate, HHB, produced by Coq2. The atypical kinase Coq8 plays a crucial role in the stability and assembly of the complex. Several other Coq proteins, including Coq3, Coq5, Coq6, Coq7, Coq9, and Coq11, are integral components of this synthome. Coq1, Coq2, and Coq10, however, do not appear to be stable members of the complex.

CoQ Synthome Assembly Diagram

Caption: A model for the assembly of the CoQ synthome in yeast mitochondria.

Quantitative Data

Relative Abundance of Coq Proteins in coq Mutants

The stability of the CoQ synthome is highly interdependent. The absence of one Coq protein often leads to the destabilization and reduced levels of other synthome components.

| Mutant Strain | Coq3 Level | Coq4 Level | Coq5 Level | Coq6 Level | Coq7 Level | Coq9 Level |

| coq1Δ | Decreased | Decreased | - | Decreased | Decreased | Decreased |

| coq2Δ | Decreased | Decreased | - | Decreased | Decreased | Decreased |

| coq3Δ | Absent | Decreased | - | Decreased | Decreased | Decreased |

| coq4Δ | Decreased | Absent | - | Decreased | Decreased | Decreased |

| coq5Δ | Decreased | Decreased | Absent | Decreased | Decreased | Decreased |

| coq6Δ | Decreased | Decreased | - | Absent | Decreased | Decreased |

| coq7Δ | Decreased | Decreased | - | Decreased | Absent | Decreased |

| coq8Δ | Decreased | Decreased | - | Decreased | Decreased | Decreased |

| coq9Δ | Decreased | Decreased | - | Decreased | Decreased | Absent |

Table 2: Summary of the qualitative changes in the steady-state levels of various Coq proteins in different coq null mutant strains of S. cerevisiae. "-" indicates data not explicitly reported in the reviewed literature. Data is compiled from multiple sources.

Levels of CoQ6 and Intermediates

The levels of CoQ6 and its precursor, 5-demethoxy-Q6 (DMQ6), are dynamically regulated depending on the growth phase and carbon source.

| Growth Condition | Relative Level of HHB | Relative Level of DMQ6 | Relative Level of CoQ6 |

| Exponential Phase (Glucose) | High (~80% of total quinones) | Accumulated | Low |

| Post-Diauxic Shift | Minor component | Decreased | Predominant quinone |

| Glycerol (Non-fermentable) | - | Reduced | Increased |

Table 3: Relative levels of CoQ6 and its intermediates under different growth conditions in wild-type S. cerevisiae. HHB: 3-hexaprenyl-4-hydroxybenzoate. Data is compiled from multiple sources.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Coenzyme Q6 biosynthetic pathway in yeast.

General Experimental Workflow

The study of the CoQ6 biosynthetic pathway typically involves a combination of genetic, biochemical, and analytical techniques.

Caption: A general experimental workflow for studying CoQ6 biosynthesis in yeast.

Protocol for Mitochondria Isolation from S. cerevisiae

This protocol is adapted from methodologies described in various studies.

Materials:

-

Yeast culture grown in appropriate media (e.g., YPGal).

-

Dithiothreitol (DTT) buffer: 0.1 M Tris-SO4, pH 9.4, 10 mM DTT.

-

Spheroplasting buffer: 1.2 M sorbitol, 20 mM KPi, pH 7.4.

-

Zymolyase-20T.

-

Homogenization buffer: 0.6 M sorbitol, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM PMSF, 2 mg/ml BSA (fatty acid-free).

-

Differential centrifugation equipment.

Procedure:

-

Grow yeast cells in 1 liter of YPGal medium to an A600 of 3-4.

-

Harvest cells by centrifugation at 3,000 x g for 5 minutes.

-

Wash the cell pellet with distilled water.

-

Resuspend the pellet in DTT buffer and incubate for 15 minutes at 30°C with gentle shaking to reduce disulfide bonds in the cell wall.

-

Centrifuge and resuspend the cells in spheroplasting buffer.

-

Add Zymolyase-20T (3 mg per gram of wet cell weight) and incubate at 30°C for 30-60 minutes, or until >90% of cells are converted to spheroplasts (monitor by osmotic lysis in water).

-

Harvest spheroplasts by centrifugation at 1,500 x g for 5 minutes.

-

Gently resuspend the spheroplasts in ice-cold homogenization buffer.

-

Homogenize the spheroplasts using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes).

-

Perform differential centrifugation:

-

Centrifuge the homogenate at 1,500 x g for 5 minutes to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes to pellet mitochondria.

-

-

Wash the mitochondrial pellet by resuspending in homogenization buffer and centrifuging again at 12,000 x g for 15 minutes.

-

Resuspend the final mitochondrial pellet in a minimal volume of homogenization buffer and determine the protein concentration.

Protocol for Analysis of CoQ6 and Intermediates by HPLC-MS/MS

This protocol is a generalized procedure based on methods from cited literature.

Materials:

-

Yeast cell pellet.

-

Internal standard (e.g., CoQ4).

-

Hexane/Methanol extraction solvent.

-

Reversed-phase HPLC column (e.g., C18).

-

Mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

-

To a yeast cell pellet (e.g., 50 A600 units), add a known amount of internal standard (e.g., 164 pmol of CoQ4).

-

Perform lipid extraction by adding a hexane/methanol mixture and vortexing vigorously.

-

Separate the organic phase containing the lipids by centrifugation.

-

Dry the organic phase under a stream of nitrogen.

-

Resuspend the lipid extract in an appropriate solvent for HPLC injection.

-

Inject the sample onto a reversed-phase HPLC column.

-

Elute the quinones using a suitable mobile phase gradient.

-

Detect and quantify the different quinone species (CoQ6, DMQ6, etc.) using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for each analyte and the internal standard.

-

Normalize the amount of each quinone to the wet weight of the extracted cells or the amount of the internal standard.

Protocol for Yeast Complementation Assay

This assay is used to determine if a gene from another organism (e.g., a human COQ homolog) can rescue the respiratory growth defect of a yeast coq mutant.

Materials:

-

Yeast coq mutant strain (e.g., coq2Δ).

-

Yeast expression vector (e.g., pRS416) containing the gene of interest or an empty vector control.

-

Appropriate selective media (e.g., SD-Ura for plasmid selection).

-

YPD (glucose-rich, fermentable) and YPG (glycerol, non-fermentable) agar plates.

Procedure:

-

Transform the yeast coq mutant strain with the expression vector containing the gene of interest and the empty vector control using a standard yeast transformation protocol.

-

Select for transformants on appropriate selective agar plates (e.g., SD-Ura).

-

Grow the transformed yeast strains in selective liquid media overnight.

-

Normalize the cell density of each culture (e.g., to an A600 of 0.2).

-

Perform serial dilutions (e.g., 1:5 or 1:10) of each normalized culture.

-

Spot 2-5 µl of each dilution onto both YPD and YPG agar plates.

-

Incubate the plates at 30°C for 2-5 days.

-

Assess growth on the YPG plate. Successful complementation is indicated by robust growth of the mutant expressing the gene of interest on the non-fermentable glycerol medium, comparable to the wild-type strain, while the mutant with the empty vector control will fail to grow. Growth on YPD serves as a control for cell viability.

Conclusion and Future Perspectives

The study of the Coenzyme Q2 (CoQ6) biosynthetic pathway in Saccharomyces cerevisiae has provided profound insights into this fundamental metabolic process. The identification of the COQ genes, the elucidation of the enzymatic steps, and the discovery of the CoQ synthome have laid a strong foundation for understanding CoQ biosynthesis in eukaryotes. The yeast model continues to be an invaluable tool for dissecting the function of individual Coq proteins and for assessing the pathogenicity of mutations in human COQ genes.

Despite significant progress, several key questions remain. The precise stoichiometry and three-dimensional structure of the CoQ synthome are yet to be fully determined. The regulatory mechanisms that fine-tune the activity of the synthome in response to metabolic cues and cellular stress are not completely understood. Furthermore, while the core biosynthetic pathway is well-characterized, the transport of CoQ from its site of synthesis in the mitochondria to other cellular membranes where it also functions as an antioxidant is an active area of investigation. Future research in these areas will undoubtedly provide a more complete picture of CoQ biology and may open new avenues for the development of therapeutic strategies for CoQ deficiencies and other mitochondrial diseases.

References

- 1. Yeast Coq9 controls deamination of coenzyme Q intermediates that derive from para-aminobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biochemistry.ucla.edu [biochemistry.ucla.edu]

- 3. The Yeast Coq4 Polypeptide Organizes a Mitochondrial Protein Complex Essential for Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Coq2 in Ubiquinone Synthesis: A Technical Guide for Researchers

An In-depth Exploration of the Core Enzyme in Coenzyme Q Biosynthesis for Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquinone, also known as Coenzyme Q (CoQ), is a vital lipid-soluble molecule essential for cellular respiration and antioxidant defense. Its biosynthesis is a complex, multi-step process, and defects in this pathway can lead to a range of debilitating mitochondrial diseases. At the heart of this pathway lies the Coq2 enzyme (para-hydroxybenzoate polyprenyltransferase), which catalyzes a critical prenylation step. This technical guide provides a comprehensive overview of the Coq2 enzyme, its function, and the experimental methodologies used to study it, tailored for researchers and professionals in drug development.

Coenzyme Q is a crucial electron carrier in the mitochondrial electron transport chain, shuttling electrons from complexes I and II to complex III.[1] Beyond its role in energy production, the reduced form of CoQ, ubiquinol, is a potent antioxidant, protecting cellular membranes from oxidative damage.[1] CoQ is also involved in pyrimidine synthesis and has been implicated in the regulation of apoptosis and gene expression.[2][3]

The COQ2 gene provides the instructions for synthesizing the Coq2 enzyme.[1] Mutations in this gene can lead to primary Coenzyme Q10 deficiency, a rare and severe disorder that can manifest in infancy or early childhood, affecting the brain, muscles, and kidneys. Variations in the COQ2 gene have also been suggested as a potential risk factor for multiple system atrophy, a progressive neurodegenerative disorder.

This guide will delve into the enzymatic function of Coq2, present quantitative data on its activity and expression, and provide detailed protocols for key experimental procedures.

The Coq2 Enzyme: Function and Kinetics

Coq2 is an integral membrane protein located in the inner mitochondrial membrane. It catalyzes the condensation of 4-hydroxybenzoate (4-HB) with a polyprenyl diphosphate tail, forming 3-polyprenyl-4-hydroxybenzoate, the first membrane-bound intermediate in the ubiquinone biosynthesis pathway. This reaction is a pivotal step, committing the 4-HB head group to the CoQ synthesis pathway.

Substrates and Inhibitors

The primary substrates for Coq2 are 4-hydroxybenzoate and a polyprenyl diphosphate molecule, the length of which can vary between species. In humans, this is typically decaprenyl diphosphate.

Several molecules are known to inhibit Coq2 activity. 4-nitrobenzoic acid (4-NB) and 4-chlorobenzoic acid act as competitive inhibitors of the enzyme.

Quantitative Data: Enzyme Kinetics and Expression

| Substrate | Apparent Km (µM) | Organism |

| Geranyldiphosphate | 254 | E. coli |

| all-trans-Farnesyldiphosphate | 22 | E. coli |

| all-trans-Solanesyldiphosphate | 31 | E. coli |

| Table 1: Apparent Km values for various polyprenyl diphosphate substrates of the E. coli Coq2 homolog, UbiA. |

The expression of the human COQ2 gene has been quantified across various tissues, with the highest levels observed in tissues with high energy demands.

| Tissue | Relative mRNA Expression Level |

| Skeletal Muscle | High |

| Adrenal Gland | High |

| Heart | High |

| Liver | Moderate |

| Kidney | Moderate |

| Brain | Moderate |

| Table 2: Relative expression levels of human COQ2 mRNA in various tissues. |

Signaling Pathways and Experimental Workflows

The product of the Coq2-catalyzed reaction, and subsequently ubiquinone itself, plays a role in various cellular signaling pathways, particularly those related to apoptosis and gene expression.

Ubiquinone Biosynthesis Pathway

The synthesis of ubiquinone is a multi-step process involving a complex of enzymes, often referred to as the "CoQ synthome." Coq2 is a key component of this complex.

Ubiquinone and Apoptosis Signaling

Ubiquinone levels have been shown to influence apoptosis. A deficiency in CoQ can lead to increased oxidative stress and the activation of apoptotic pathways. Conversely, CoQ10 supplementation has been shown to have anti-apoptotic effects.

Experimental Workflow: Yeast Complementation Assay

A common method to study the functional consequences of COQ2 mutations is the yeast complementation assay. This involves expressing the human COQ2 gene (wild-type or mutant) in a yeast strain that lacks a functional endogenous COQ2 gene.

Detailed Experimental Protocols

Coq2 Enzyme Activity Assay

This protocol is adapted from methods used for assaying polyprenyltransferase activity in mitochondrial preparations.

Materials:

-

Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

-

Reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Substrates: 4-hydroxybenzoic acid and [³H]-decaprenyl diphosphate (or other polyprenyl diphosphate)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from cultured cells or tissue homogenates using differential centrifugation.

-

Protein Quantification: Determine the protein concentration of the mitochondrial preparation using a standard method (e.g., Bradford assay).

-

Reaction Setup: In a microcentrifuge tube, combine:

-

50 µg of mitochondrial protein

-

Reaction buffer to a final volume of 100 µL

-

100 µM 4-hydroxybenzoic acid

-

-

Initiate Reaction: Start the reaction by adding 1 µCi of [³H]-decaprenyl diphosphate.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Stop Reaction: Terminate the reaction by adding 500 µL of a 1:1 mixture of ethanol and 1 M HCl.

-

Extraction: Extract the lipid-soluble product by adding 1 mL of hexane, vortexing vigorously, and centrifuging to separate the phases.

-

Quantification: Transfer the upper hexane phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculation: Calculate the specific activity as pmol of product formed per minute per mg of mitochondrial protein.

Purification of Recombinant Coq2

This protocol describes the expression and purification of His-tagged human Coq2 from E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with His-tagged human COQ2

-

LB medium with appropriate antibiotic

-

IPTG (isopropyl β-D-1-thiogalactopyranoside)

-

Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, protease inhibitors)

-

Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography resin

Procedure:

-

Expression:

-

Transform the expression vector into E. coli.

-

Grow a 1 L culture to an OD₆₀₀ of 0.6-0.8 at 37°C.

-

Induce protein expression with 0.5-1 mM IPTG and continue to grow at a lower temperature (e.g., 18-25°C) overnight.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

-

Affinity Chromatography:

-

Equilibrate the Ni-NTA resin with lysis buffer.

-

Load the cleared lysate onto the column.

-

Wash the column with wash buffer until the A₂₈₀ of the flow-through returns to baseline.

-

Elute the His-tagged Coq2 protein with elution buffer.

-

-

Analysis:

-

Analyze the purified protein fractions by SDS-PAGE and Coomassie blue staining to assess purity.

-

Confirm the identity of the protein by Western blot using an anti-His tag antibody.

-

Yeast Functional Complementation Assay

This protocol details the steps for assessing the function of human Coq2 variants in yeast.

Materials:

-

Saccharomyces cerevisiae strain with a deletion of the COQ2 gene (coq2Δ)

-

Yeast expression vector (e.g., pYES2) containing the human COQ2 cDNA (wild-type or mutant)

-

YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

-

Synthetic complete (SC) medium lacking uracil (for plasmid selection) with 2% dextrose (SC-Ura/Dex)

-

SC medium lacking uracil with 2% galactose (for induction of expression) and 2% glycerol (as a non-fermentable carbon source) (SC-Ura/Gal/Gly)

Procedure:

-

Transformation: Transform the coq2Δ yeast strain with the pYES2 vector containing the human COQ2 variant or an empty vector control using the lithium acetate method.

-

Selection: Plate the transformed cells on SC-Ura/Dex plates and incubate at 30°C for 2-3 days to select for transformants.

-

Growth Assay (Plate-based):

-

Inoculate single colonies of each transformant into liquid SC-Ura/Dex medium and grow overnight at 30°C.

-

Normalize the cell density of each culture.

-

Spot serial dilutions of each culture onto SC-Ura/Dex and SC-Ura/Gal/Gly plates.

-

Incubate the plates at 30°C for 3-5 days and document the growth.

-

-

Growth Assay (Liquid Culture):

-

Inoculate transformants into SC-Ura/Gal/Gly liquid medium to a starting OD₆₀₀ of 0.1.

-

Incubate at 30°C with shaking.

-

Monitor cell growth by measuring the OD₆₀₀ at regular intervals.

-

HPLC Analysis of Ubiquinone

This protocol describes the extraction and quantification of ubiquinone from cultured cells by HPLC with electrochemical detection (ECD).

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Hexane

-

Mobile phase (e.g., methanol/ethanol/2-propanol mixture with a supporting electrolyte like sodium perchlorate)

-

Ubiquinone standard

-

HPLC system with a C18 reverse-phase column and an electrochemical detector

Procedure:

-

Cell Harvesting and Lysis:

-

Harvest cultured cells by scraping or trypsinization.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in a known volume of PBS and lyse by sonication.

-

-

Extraction:

-

To the cell lysate, add 2 volumes of methanol and vortex.

-

Add 4 volumes of hexane, vortex vigorously for 1 minute, and centrifuge at 1000 x g for 5 minutes to separate the phases.

-

-

Sample Preparation:

-

Carefully transfer the upper hexane layer to a new tube.

-

Evaporate the hexane to dryness under a stream of nitrogen.

-

Reconstitute the lipid extract in a small, known volume of mobile phase.

-

-

HPLC-ECD Analysis:

-

Inject the reconstituted sample onto the HPLC system.

-

Separate the ubiquinone using an isocratic flow of the mobile phase.

-

Detect the ubiquinone using the electrochemical detector set at an appropriate potential (e.g., +600 mV).

-

-

Quantification:

-

Generate a standard curve using known concentrations of ubiquinone.

-

Quantify the amount of ubiquinone in the sample by comparing its peak area to the standard curve.

-

Normalize the ubiquinone content to the protein concentration of the initial cell lysate.

-

Conclusion

The Coq2 enzyme represents a critical control point in the biosynthesis of ubiquinone, a molecule indispensable for cellular energy metabolism and antioxidant defense. Understanding the function and regulation of Coq2 is paramount for elucidating the pathophysiology of CoQ deficiencies and for the development of novel therapeutic strategies. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricacies of Coq2 function, paving the way for future discoveries in this important field of mitochondrial medicine.

References

Coenzyme Q2 function in the electron transport chain

An In-depth Technical Guide on the Core Function of Coenzyme Q2 in the Electron Transport Chain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme Q (CoQ), or ubiquinone, is an indispensable lipid-soluble antioxidant and electron carrier central to mitochondrial bioenergetics. While Coenzyme Q10 (CoQ10) is the predominant form in humans, the shorter-chain analogue, this compound (CoQ2), serves as a critical tool in the functional assessment of the mitochondrial electron transport chain (ETC). This technical guide delineates the multifaceted role of the CoQ pool, with a specific focus on the application and function of CoQ2. It details the core function of CoQ as a mobile electron shuttle from Complex I and II to Complex III, the significance of the COQ2 gene in the biosynthesis of endogenous CoQ, and the utility of CoQ2 as a universal substrate in enzymatic assays. This document provides structured quantitative data, detailed experimental protocols for key assays, and visual diagrams of relevant pathways and workflows to facilitate advanced research and drug development.

Introduction to Coenzyme Q and its Redox States

Coenzyme Q (CoQ) is a benzoquinone molecule with a polyisoprenoid side chain. The length of this chain varies by species; for instance, humans predominantly synthesize CoQ10, while rodents synthesize CoQ9.[1][2] Its primary and most well-understood function is within the inner mitochondrial membrane, where it acts as a mobile electron carrier in the ETC.[1][3][4]

CoQ exists in three distinct redox states, which is fundamental to its electron-carrying capacity:

-

Ubiquinone: The fully oxidized form (CoQ).

-

Semiquinone: A radical intermediate form (CoQH•) created by the acceptance of a single electron.

-

Ubiquinol: The fully reduced form (CoQH₂) after accepting two electrons and two protons.

This ability to accept and donate one or two electrons allows CoQ to serve as a crucial link between the two-electron donor NADH and the one-electron accepting cytochromes. The ratio of the reduced (ubiquinol) to oxidized (ubiquinone) forms, known as the CoQ redox state, is a key indicator of mitochondrial function and oxidative stress.

The Role of the Coenzyme Q Pool in the Electron Transport Chain

The CoQ pool is a collection of CoQ molecules that move freely within the inner mitochondrial membrane. This mobility is essential for its function. CoQ's canonical role involves shuttling electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (ubiquinol:cytochrome c oxidoreductase). This process is central to the generation of a proton gradient across the membrane, which drives ATP synthesis via Complex V (ATP synthase).

Beyond its role with Complexes I and II, the CoQ pool also serves as an electron acceptor for other mitochondrial enzymes, linking various metabolic pathways to the ETC. These include:

-

Sulfide:quinone oxidoreductase (SQOR) in sulfide detoxification.

-

Dihydroorotate dehydrogenase (DHODH) in pyrimidine biosynthesis.

-

Electron transfer flavoprotein-ubiquinone oxidoreductase in fatty acid β-oxidation.

-

Proline dehydrogenase in proline catabolism.

Recent evidence suggests the CoQ pool is functionally segregated, with some molecules dedicated to respiratory supercomplexes (dynamic assemblies of Complexes I, III, and IV) and a "free" pool available to other enzymes.

This compound (CoQ2): The Molecule vs. The Enzyme

It is critical to distinguish between this compound (the molecule) and COQ2 (the gene and its protein product).

This compound: A Research Tool

This compound is an analogue of the endogenous CoQ10, characterized by a much shorter isoprenoid tail consisting of only two units. This structural difference makes it more hydrophilic than its long-chain counterparts. While not the primary physiological form, CoQ2 is an invaluable tool in research. Its higher water solubility makes it an ideal substrate for in vitro enzymatic assays of respiratory chain complexes, overcoming the technical challenges posed by the extreme hydrophobicity of CoQ10. Studies have demonstrated that CoQ2 is an optimal and universal substrate for measuring the activities of multiple respiratory chain enzymes across different species, including trypanosomatids, yeasts, and vertebrates. This universality simplifies the comparison of data between laboratories.

COQ2: The Biosynthetic Enzyme

The COQ2 gene encodes the enzyme 4-hydroxybenzoate polyprenyltransferase. This enzyme is a key component of the CoQ biosynthetic pathway, which occurs at the inner mitochondrial membrane. The COQ2 enzyme catalyzes the condensation of the benzoquinone head group precursor, 4-hydroxybenzoic acid (4HB), with the long polyisoprenoid tail. This is a rate-limiting step and the first committed step in producing the final CoQ molecule (e.g., CoQ10). Mutations in the human COQ2 gene severely reduce or eliminate this enzyme's function, preventing the normal production of CoQ10 and leading to a group of rare mitochondrial diseases known as primary CoQ10 deficiencies.

It is worth noting that a homolog of COQ2, known as UBIAD1, exists in the Golgi apparatus and is responsible for a separate, non-mitochondrial pool of CoQ10. This pool is thought to be crucial for antioxidant functions at the plasma membrane.

Quantitative Data Summary

The function of Coenzyme Q is defined by key quantitative parameters, including its redox potential and the dynamic state of the mitochondrial pool under different metabolic conditions.

Table 1: Redox States and Potential of the Coenzyme Q Pool

| Redox State | Formula | Role | Standard Redox Potential (E°') |

|---|---|---|---|

| Ubiquinone (Oxidized) | CoQ | Electron Acceptor | \multirow{2}{*}{~+0.10 V} |

| Ubiquinol (Reduced) | CoQH₂ | Electron Donor | |

| Semiquinone (Intermediate) | CoQH• | Radical Intermediate | Not applicable as a stable pool |

Note: The standard redox potential allows CoQ to effectively accept electrons from NADH (E°' ≈ -0.32 V) via Complex I and donate them to cytochrome c (via Complex III, E°' ≈ +0.25 V).

Table 2: Representative Redox State of the Mitochondrial CoQ Pool under Experimental Conditions

| Condition | Substrate | Inhibitor | % Reduced CoQ Pool (Ubiquinol) |

|---|---|---|---|

| State 4 Respiration | NADH | None | ~56-60% |

| State 4 Respiration | Succinate | None | ~56-60% |

| Complex I Inhibition | NADH | Rotenone | ~4% |

| Complex II Inhibition | Succinate | Malonate | ~12% |

| Complex IV Inhibition | NADH | KCN | ~80% |

| Complex IV Inhibition | Succinate | KCN | ~80% |

Data derived from experiments on bovine mitochondrial membranes, illustrating how the redox state of the CoQ pool is a dynamic indicator of electron flow through the ETC.

Mandatory Visualizations

Diagrams of Pathways and Workflows

Caption: The Coenzyme Q biosynthetic pathway highlighting the central role of the COQ2 enzyme.

Caption: The flow of electrons through the ETC, mediated by the mobile Coenzyme Q pool.

Caption: Experimental workflow for a spectrophotometric respiratory enzyme assay using CoQ2.

Caption: Experimental workflow for quantifying the CoQ redox state via LC-MS/MS.

Experimental Protocols

Protocol 1: Measurement of NADH Dehydrogenase (Complex I) Activity using this compound

This protocol is adapted from methods used for measuring respiratory chain enzyme activities in various organisms. It measures the decrease in absorbance at 340 nm corresponding to the oxidation of NADH.

A. Materials and Reagents:

-

Isolated mitochondria

-

NADH Dehydrogenase (NDH) Buffer: 50 mM Potassium Phosphate (KPi) pH 7.5, 1 mM EDTA, 0.2 mM KCN

-

NADH solution: 20 mM in water (prepare fresh)

-

This compound solution: 10 mM in ethanol

-

Bradford reagent for protein quantification

B. Methodology:

-

Mitochondrial Lysate Preparation: Thaw isolated mitochondria on ice. Perform three cycles of freezing (liquid nitrogen) and thawing to ensure membrane disruption. Centrifuge at high speed (e.g., 14,000 x g) for 10 min at 4°C to pellet debris. Use the supernatant for the assay. Determine the protein concentration of the lysate using the Bradford method.

-

Assay Preparation: In a 1 mL cuvette, add 1 mL of NDH buffer. Add 5 µL of the mitochondrial lysate.

-

Reaction: Add 5 µL of 20 mM NADH to the cuvette and mix by inversion. Place the cuvette in a spectrophotometer and monitor the baseline at 340 nm.

-

Initiation: Start the reaction by adding 2 µL of 10 mM this compound. Immediately begin recording the decrease in absorbance at 340 nm for 3-5 minutes.

-

Calculation: Calculate the rate of NADH oxidation using the molar extinction coefficient for NADH at 340 nm (6.22 mM⁻¹cm⁻¹). Express the activity as nmol of NADH oxidized per minute per mg of mitochondrial protein. A control reaction without CoQ2 should be run to measure background NADH oxidation.

Protocol 2: Quantification of Coenzyme Q Pool and Redox State by LC-MS/MS

This protocol is based on highly sensitive methods developed for analyzing the CoQ pool from small amounts of biological material, ensuring the preservation of the native redox state.

A. Materials and Reagents:

-

Biological sample (e.g., ~10-20 mg tissue, 1x10⁶ cells)

-

Internal Standard (IS): Deuterated CoQ10 (d₆-CoQ₁₀)

-

Extraction Solvent: Methanol containing 2 mM ammonium formate

-

LC-MS/MS system with a reverse-phase C18 column

-

CoQ9, CoQ10, CoQ9H₂, and CoQ10H₂ standards for calibration curves

B. Methodology:

-

Sample Collection and Extraction:

-

Rapidly harvest the biological sample and immediately freeze it in liquid nitrogen to quench metabolic activity and preserve the CoQ redox state.

-

Homogenize the frozen sample in ice-cold extraction solvent pre-spiked with a known amount of d₆-CoQ₁₀ internal standard.

-

Vortex vigorously and centrifuge at high speed (e.g., 16,000 x g) for 5 min at 4°C to pellet protein and debris.

-

Transfer the supernatant to an autosampler vial for immediate analysis.

-

-

LC-MS/MS Analysis:

-

Inject the extract onto a C18 column (e.g., Acquity UPLC BEH C18).

-

Use a gradient elution with mobile phases such as methanol/water with ammonium formate.

-

Perform mass spectrometry in positive ion mode using Multiple Reaction Monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for each analyte:

-

CoQ9: m/z 812.9 > 197.2

-

CoQ9H₂: m/z 814.9 > 197.2

-

CoQ10: m/z 880.9 > 197.2

-

CoQ10H₂: m/z 882.9 > 197.2

-

d₆-CoQ₁₀: m/z 887.0 > 203.1

-

-

-

Data Quantification and Calculation:

-

Generate standard curves using known amounts of CoQ standards to determine the absolute amount of each species in the sample.

-

Calculate the peak area for each analyte and the internal standard.

-

Determine the total amount of each CoQ species (oxidized and reduced) present in the sample.

-

Calculate the redox state as the percentage of the reduced form: % Reduced = ([CoQH₂] / ([CoQ] + [CoQH₂])) * 100.

-

Conclusion

This compound, while a minor player in physiological systems, is an indispensable tool for the scientific community. Its properties facilitate the precise measurement of individual ETC complex activities, providing critical insights into mitochondrial function and dysfunction. A clear understanding of its role as an assay substrate, distinct from the function of the endogenous CoQ pool and its biosynthetic enzyme COQ2, is paramount for researchers. The methodologies and data presented in this guide offer a robust framework for investigating the intricate role of Coenzyme Q in cellular bioenergetics, disease pathology, and the development of novel therapeutic interventions targeting mitochondrial metabolism.

References

The Cellular Choreography of Coenzyme Q2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme Q2 (CoQ2), a crucial enzyme in the biosynthesis of Coenzyme Q (CoQ), plays a pivotal role in cellular energy metabolism and antioxidant defense. Understanding its precise subcellular localization is paramount for elucidating its function in health and disease, and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the cellular distribution of CoQ2, supported by quantitative data, detailed experimental protocols for its localization, and visual representations of its associated pathways. While much of the available quantitative data pertains to the more abundant Coenzyme Q10 (CoQ10), it serves as a valuable proxy for understanding the general distribution of the CoQ pool, including the biosynthetic machinery.

Cellular Localization of Coenzyme Q

Coenzyme Q is a ubiquitous lipid-soluble molecule found in virtually all cellular membranes[1]. Its synthesis is a complex process involving a suite of "COQ" proteins, with the initial and committing step catalyzed by this compound (polyprenyltransferase)[2][3]. The primary site of CoQ biosynthesis is the inner mitochondrial membrane [4][5]. From this central hub, CoQ is distributed to other cellular compartments, underscoring its diverse functional roles beyond mitochondrial respiration.

Subcellular Distribution Profile

While direct quantitative data for CoQ2 is limited, studies on the distribution of the final product, CoQ10, provide strong evidence for the localization of the biosynthetic machinery.

Table 1: Quantitative Distribution of Coenzyme Q10 in Rat Liver Subcellular Fractions

| Subcellular Fraction | Coenzyme Q10 Concentration (nmol/mg protein) |

| Golgi Vesicles | 2.62 |

| Inner Mitochondrial Membrane | 1.86 |

| Lysosomes | 1.86 |

| Microsomes (ER) | 0.85 |

| Outer Mitochondrial Membrane | 0.45 |

| Plasma Membrane | 0.38 |

Data adapted from a study on rat liver, which highlights the significant presence of CoQ10 beyond the mitochondria, suggesting a widespread distribution network.

A study on PC12 cells demonstrated that exogenously supplied CoQ10 predominantly localizes to the mitochondrial fraction, reinforcing the central role of this organelle in CoQ metabolism. Furthermore, research using radiolabeled precursors in HL-60 cells showed that over 90% of newly synthesized CoQ10 resides in the mitochondria.

Experimental Protocols for Determining Subcellular Localization

Accurate determination of the subcellular localization of CoQ2 is critical for functional studies. A combination of biochemical and imaging techniques is typically employed.

Subcellular Fractionation by Differential Centrifugation

This classical technique separates organelles based on their size and density.

Protocol:

-

Cell Lysis:

-

Harvest cultured cells (e.g., 1 x 107 cells) by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES-KOH, pH 7.4, 1.5 mM MgCl2, 10 mM KCl, with protease and phosphatase inhibitors).

-

Incubate on ice for 15-20 minutes to allow cells to swell.

-

Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes) or by passing the suspension through a 27-gauge needle 10-15 times. Monitor cell lysis under a microscope.

-

-

Fractionation:

-

Nuclear Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei.

-

Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.

-

Microsomal (ER) and Cytosolic Fractions: Transfer the supernatant from the previous step to an ultracentrifuge tube. Centrifuge at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction (including ER and Golgi), and the supernatant is the cytosolic fraction.

-

-

Purity Assessment:

-

Analyze each fraction by Western blotting using antibodies against well-established organelle-specific marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, and GAPDH for cytosol) to assess the purity of the fractions.

-

Quantification of Coenzyme Q by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying CoQ levels in biological samples.

Protocol:

-

Lipid Extraction:

-

To an aliquot of each subcellular fraction, add a known amount of an internal standard (e.g., CoQ9 for samples containing CoQ10).

-

Add a 2:1 (v/v) mixture of methanol:chloroform and vortex vigorously.

-

Add chloroform and water, vortex again, and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen gas.

-

-

HPLC Analysis:

-

Reconstitute the lipid extract in the mobile phase (e.g., a mixture of methanol, ethanol, and isopropanol).

-

Inject the sample into an HPLC system equipped with a C18 reverse-phase column.

-

Detection can be performed using a UV detector at ~275 nm or an electrochemical detector for higher sensitivity.

-

Quantify the CoQ2 (or CoQ10) peak area relative to the internal standard and a standard curve of known concentrations.

-

Immunofluorescence and Confocal Microscopy

This imaging technique allows for the direct visualization of CoQ2 within intact cells, provided a specific antibody is available.

Protocol:

-

Cell Preparation:

-

Grow cells on glass coverslips to ~70% confluency.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular antigens.

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.

-

Incubate with a primary antibody specific for CoQ2 diluted in blocking buffer overnight at 4°C.

-

Wash the coverslips three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.

-

For co-localization studies, simultaneously incubate with a primary antibody for an organelle marker (e.g., Tom20 for mitochondria) followed by a secondary antibody with a different fluorophore (e.g., Alexa Fluor 594-conjugated).

-

-

Imaging:

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nucleus.

-

Visualize the fluorescence using a confocal microscope. The pinhole of the confocal microscope eliminates out-of-focus light, providing high-resolution optical sections of the cell.

-

Analyze the images for co-localization of the CoQ2 signal with the organelle markers.

-

Signaling Pathways and Logical Relationships

Coenzyme Q Biosynthesis Pathway

The synthesis of Coenzyme Q is a multi-step process that occurs in the inner mitochondrial membrane. CoQ2 catalyzes a key step in this pathway.

References

- 1. Method for detecting CoQ10 incorporation in the mitochondrial respiratory chain supercomplex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. New Insights on the Uptake and Trafficking of Coenzyme Q - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding coenzyme Q - PMC [pmc.ncbi.nlm.nih.gov]

Coenzyme Q10 Biosynthesis: A Technical Guide on the Non-Precursor Role of Coenzyme Q2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the biosynthesis of Coenzyme Q10 (CoQ10), a critical component of the mitochondrial electron transport chain and a potent lipophilic antioxidant. A central aim of this document is to clarify a common misconception: Coenzyme Q2 (CoQ2) is not a precursor to Coenzyme Q10. The nomenclature "COQ2" refers to the enzyme para-hydroxybenzoate polyprenyltransferase, which is essential for, but distinct from, the final CoQ10 molecule. This guide will detail the established de novo biosynthetic pathway of CoQ10, present available quantitative data on key enzymatic steps, provide detailed experimental protocols for the study of this pathway, and discuss its regulatory mechanisms.

Introduction: Clarifying the Role of this compound

Coenzyme Q (CoQ), or ubiquinone, is a family of lipid-soluble benzoquinones that vary in the length of their isoprenoid side chain. The number in the nomenclature (e.g., CoQ10) denotes the number of isoprenoid units in this tail. While various forms exist across different species, humans predominantly synthesize CoQ10.[1]

A frequent point of confusion arises from the nomenclature of the genes and enzymes involved in CoQ biosynthesis. The gene COQ2 encodes the enzyme para-hydroxybenzoate polyprenyltransferase.[2] This enzyme catalyzes a crucial step in the biosynthetic pathway: the attachment of the decaprenyl diphosphate tail to the para-hydroxybenzoate (pHBA) head group. It is the enzyme's name, COQ2, that is often mistaken for a this compound molecule acting as a precursor.

Current scientific evidence does not support a pathway where a shorter-chain Coenzyme Q, such as CoQ2, is elongated to form CoQ10. The length of the isoprenoid tail is determined by the specific polyprenyl diphosphate synthase enzyme prior to its attachment to the benzoquinone ring precursor.[3] In the case of CoQ10, this is decaprenyl diphosphate synthase. This guide will, therefore, focus on the established de novo biosynthetic pathway of Coenzyme Q10.

The Biosynthesis of Coenzyme Q10

The biosynthesis of CoQ10 is a multi-step process that occurs primarily in the mitochondria and can be broadly divided into three main stages:

-

Synthesis of the Benzoquinone Ring: The aromatic head group of CoQ10, a benzoquinone, is derived from the amino acid tyrosine or phenylalanine.[1] The initial precursor is 4-hydroxybenzoic acid (pHBA).

-

Synthesis of the Decaprenyl Isoprenoid Tail: The 10-unit isoprenoid tail is synthesized via the mevalonate pathway, the same pathway responsible for cholesterol biosynthesis. The key enzyme that determines the length of the tail is decaprenyl diphosphate synthase, which catalyzes the sequential condensation of isopentenyl diphosphate (IPP) onto a farnesyl diphosphate (FPP) primer.[3]

-

Condensation and Modification: The decaprenyl diphosphate tail is then attached to the pHBA head group by the enzyme p-hydroxybenzoate polyprenyltransferase (COQ2). Following this condensation, the benzoquinone ring undergoes a series of modifications, including hydroxylations, methylations, and a decarboxylation, to form the final, functional Coenzyme Q10 molecule. These modifications are carried out by a multi-enzyme complex known as the CoQ synthome.

Below is a diagram illustrating the major steps in the Coenzyme Q10 biosynthetic pathway.

Quantitative Data on Key Biosynthetic Enzymes

Decaprenyl Diphosphate Synthase

Decaprenyl diphosphate synthase catalyzes the elongation of the isoprenoid tail. The kinetic parameters for the decaprenyl diphosphate synthase (Rv2361c) from Mycobacterium tuberculosis have been characterized and are presented in Table 1. This enzyme demonstrates the ability to utilize various allylic diphosphate primers.

| Substrate (Allylic Diphosphate) | Km (μM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |

| Geranyl diphosphate (GPP) | 490 | 1.1 | 0.011 | 22 |

| Neryl diphosphate (NPP) | 29 | 3.5 | 0.035 | 1207 |

| ω,E,E-Farnesyl diphosphate (FPP) | 84 | 3.9 | 0.039 | 464 |

| ω,E,Z-Farnesyl diphosphate | 290 | 12.3 | 0.123 | 424 |

| ω,E,E,E-Geranylgeranyl diphosphate (GGPP) | 40 | 7.9 | 0.079 | 1975 |

| Isopentenyl diphosphate (IPP) | 89 | - | - | - |

| Data adapted from a study on Mycobacterium tuberculosis decaprenyl diphosphate synthase. |

p-Hydroxybenzoate Polyprenyltransferase (COQ2)

The COQ2 enzyme facilitates the condensation of the decaprenyl tail with the pHBA head group. Direct kinetic values for the human COQ2 enzyme are not extensively published. However, activity assays in fibroblasts from a patient with a COQ2 mutation showed a significant reduction in CoQ10 biosynthesis, highlighting the enzyme's critical role. In this study, the patient's fibroblast COQ2 activity was approximately 36% of the control mean (48 pmol/mg protein/h versus 130 ± 18 pmol/mg protein/h for the control).

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of Coenzyme Q10 biosynthesis.

In Vitro Activity Assay for p-Hydroxybenzoate Polyprenyltransferase (COQ2)

This protocol is adapted from a radioisotope-based assay used to measure COQ2 activity in cell lysates.

Objective: To quantify the enzymatic activity of COQ2 by measuring the incorporation of a radiolabeled decaprenyl diphosphate into a polyprenylated p-hydroxybenzoate product.

Materials:

-

Fibroblast or tissue lysate (source of COQ2 enzyme)

-

3H-radiolabeled decaprenyl pyrophosphate (decaprenyl-PP) (e.g., 20 Ci/mmol)

-

1% Triton X-100

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Magnesium chloride (MgCl2, 10 mM)

-

ATP (5 mM)

-

p-Hydroxybenzoic acid (pHBA, 20 μM)

-

Ethanol

-

Sodium dodecyl sulfate (SDS, 0.1 M)

-

Scintillation counter

-

HPLC system with a radioactivity detector

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture with a total volume of 0.5 ml:

-

250 nCi of 3H-decaprenyl-PP solubilized in 25 μL of 1% Triton X-100.

-

50 mM potassium phosphate, pH 7.5.

-

10 mM MgCl2.

-

5 mM ATP.

-

20 μM 4-hydroxybenzoic acid.

-

Cell or tissue lysate (approximately 1 mg of protein).

-

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for 60 minutes.

-

Reaction Termination: Stop the reaction by adding 1 ml of ethanol followed by 1 ml of 0.1 M SDS.

-

Extraction and Analysis:

-

Extract the lipid-soluble products containing the radiolabeled CoQ10 precursor.

-

Isolate the radiolabeled product by HPLC.

-

Quantify the amount of radioactivity in the product fraction using a scintillation counter.

-

-

Calculation: Calculate the enzyme activity as pmol of product formed per mg of protein per hour.

Quantification of Coenzyme Q10 in Biological Samples by HPLC-UV

Objective: To extract and quantify the amount of Coenzyme Q10 in tissues or cells.

Materials:

-

Biological sample (e.g., tissue homogenate, cell pellet)

-

Internal standard (e.g., CoQ9 for human samples)

-

Ethanol

-

n-Hexane

-

Methanol

-

HPLC system with a C18 reversed-phase column and a UV detector set to 275 nm.

Procedure:

-

Sample Preparation: Homogenize the tissue or lyse the cells in a suitable buffer.

-

Extraction:

-

Add a known amount of the internal standard (CoQ9) to the homogenate.

-

Add ethanol to precipitate proteins.

-

Extract the lipids, including CoQ10 and the internal standard, by adding n-hexane and vortexing vigorously.

-

Centrifuge to separate the phases and collect the upper hexane layer.

-

Repeat the extraction step on the lower aqueous phase to ensure complete recovery.

-

Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.

-

-

Reconstitution: Reconstitute the dried lipid extract in the mobile phase (e.g., a mixture of methanol and ethanol).

-

HPLC Analysis:

-

Inject the reconstituted sample into the HPLC system.

-

Separate the components on a C18 column using an isocratic mobile phase.

-

Detect CoQ10 and the internal standard by UV absorbance at 275 nm.

-

-

Quantification: Create a standard curve using known concentrations of CoQ10. Calculate the concentration of CoQ10 in the sample by comparing its peak area to that of the internal standard and referencing the standard curve.

Regulation of Coenzyme Q10 Biosynthesis

The biosynthesis of CoQ10 is a tightly regulated process that responds to the metabolic state of the cell. Key regulatory factors include:

-

Substrate Availability: The rate of CoQ10 synthesis is dependent on the intracellular concentrations of its precursors, particularly farnesyl pyrophosphate from the mevalonate pathway.

-

Nutrient Status: Changes in the carbon source and nutrient availability can upregulate the expression of COQ genes.

-

Oxidative Stress: The synthesis of CoQ10 can be induced by oxidative stress, suggesting a feedback mechanism where the cell increases the production of this antioxidant in response to increased reactive oxygen species (ROS).

-

Signaling Pathways: Several signaling pathways have been implicated in the regulation of CoQ10 levels and the expression of biosynthetic genes. These include:

-

NF-κB: This pathway is involved in inflammatory responses and has been shown to be modulated by CoQ10. There is evidence of a feedback loop where NF-κB can regulate the biosynthesis of CoQ10 by binding to specific sites in the COQ7 gene.

-

PI3K/AKT/mTOR: This pathway is a central regulator of cell growth and metabolism. CoQ10 has been shown to both activate and inhibit this pathway depending on the cellular context.

-

The diagram below illustrates the relationship between cellular stressors, signaling pathways, and the regulation of CoQ10 biosynthesis.

Conclusion

This technical guide has elucidated the established biosynthetic pathway of Coenzyme Q10, emphasizing that this compound is not a precursor in this process but rather that COQ2 is the designation for a key enzyme, p-hydroxybenzoate polyprenyltransferase. The synthesis of CoQ10 is a complex and highly regulated process, critical for cellular energy production and antioxidant defense. The provided quantitative data and experimental protocols offer a foundation for researchers and drug development professionals to further investigate this vital metabolic pathway and its implications in health and disease. Future research should focus on obtaining more detailed kinetic data for the human enzymes involved and further unraveling the intricate signaling networks that control CoQ10 homeostasis.

References

- 1. [Coenzyme Q10: its biosynthesis and biological significance in animal organisms and in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Mutation in Para-Hydroxybenzoate-Polyprenyl Transferase (COQ2) Causes Primary Coenzyme Q10 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Coenzyme Q Biosynthesis: The Central Role of the COQ2 Enzyme

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipophilic molecule essential for cellular respiration and antioxidant defense. In mammals, the predominant form is Coenzyme Q10 (CoQ10), with Coenzyme Q9 (CoQ9) being the major form in rodents. While various homologs of CoQ exist, designated by the number of isoprenyl subunits in their tail, there is no evidence for a physiologically significant concentration of Coenzyme Q2 (CoQ2) in mammalian tissues . Instead, the significance of "CoQ2" in a physiological context lies with the COQ2 gene and its encoded enzyme, para-hydroxybenzoate-polyprenyl transferase . This enzyme catalyzes a critical, committing step in the biosynthesis of all CoQ homologs.

This technical guide provides an in-depth overview of the Coenzyme Q biosynthesis pathway, with a specific focus on the function of the COQ2 enzyme. It summarizes the distribution of the major CoQ homologs in mammalian tissues, details the experimental protocols for their quantification, and provides visual representations of the key pathways and workflows.

Data Presentation: Distribution of Major Coenzyme Q Homologs in Mammalian Tissues

While direct quantification of CoQ2 in tissues is not available due to its transient and low-level nature as a biosynthetic intermediate, understanding the distribution of the final, abundant CoQ homologs (CoQ9 and CoQ10) provides insight into the activity of the CoQ biosynthetic pathway, including the COQ2 enzyme, across different tissues. Tissues with high energy demands typically exhibit higher concentrations of Coenzyme Q.

Table 1: Concentration of Coenzyme Q9 (CoQ9) and Coenzyme Q10 (CoQ10) in Various Mouse Tissues

| Tissue | Total CoQ9 (nmol/g protein) | Total CoQ10 (nmol/g protein) | Percentage of Reduced CoQ (Ubiquinol) |

| Liver | ~1500-1700 | ~50-100 | ~87% |

| Heart | ~1000-1200 | ~100-150 | ~60% |

| Muscle | ~400-600 | ~20-50 | ~58% |

| Brain | ~250-350 | ~10-30 | ~35% (mostly oxidized) |

Note: The data presented are approximate values compiled from multiple sources and can vary based on age, diet, and analytical methodology. The primary homolog in mice is CoQ9.[1][2][3]

Table 2: Concentration of Coenzyme Q10 (CoQ10) in Various Human Tissues

| Tissue | Total CoQ10 (µg/g wet weight) |

| Heart | 114 |

| Kidney | 67 |

| Liver | 55 |

| Muscle | 40 |

| Pancreas | 35 |

| Spleen | 25 |

| Lung | 8 |

Note: The data presented are approximate values. The predominant homolog in humans is CoQ10.

The Coenzyme Q Biosynthesis Pathway and the Role of COQ2

The biosynthesis of Coenzyme Q is a complex process involving at least a dozen proteins, many of which are assembled into a multi-enzyme complex in the inner mitochondrial membrane. The pathway can be broadly divided into three stages: 1) synthesis of the benzoquinone ring precursor, 4-hydroxybenzoate (4-HB); 2) synthesis of the polyisoprenoid tail; and 3) condensation of the ring and tail followed by a series of modifications to the ring.

The COQ2 enzyme, para-hydroxybenzoate-polyprenyl transferase , plays a pivotal role in the third stage. It catalyzes the condensation of the 4-hydroxybenzoate head group with a long-chain polyprenyl diphosphate molecule (e.g., decaprenyl diphosphate for CoQ10 synthesis).[4][5] This is the first committed step in the final reaction sequence of CoQ biosynthesis, resulting in the first membrane-bound intermediate. Mutations in the COQ2 gene are a cause of primary Coenzyme Q10 deficiency, a clinically heterogeneous mitochondrial disorder.

Coenzyme Q Biosynthesis Pathway

Experimental Protocols

Accurate quantification of Coenzyme Q homologs in tissues is critical for research and clinical diagnostics. The most common methods are High-Performance Liquid Chromatography (HPLC) with either electrochemical (EC) or ultraviolet (UV) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Extraction and Quantification of Coenzyme Q from Tissues via HPLC-ECD

This protocol is adapted from methods described for the analysis of CoQ9 and CoQ10 in mouse tissues.

1. Sample Preparation and Homogenization:

-

All procedures should be performed on ice and protected from light to prevent auto-oxidation of the reduced CoQ (ubiquinol).

-

Weigh the frozen tissue sample (e.g., 20-40 mg).

-

Add a known volume of ice-cold 1-propanol (e.g., 1 mL).

-

Homogenize the tissue immediately using a mechanical homogenizer until a uniform suspension is achieved.

2. Extraction:

-

Transfer the homogenate to a new tube.

-

Add a volume of n-hexane (e.g., 2 mL).

-

Vortex vigorously for 2-3 minutes to extract the lipids, including CoQ.

-

Centrifuge at a high speed (e.g., 12,000 x g) for 5 minutes at 4°C to separate the phases.

-

Carefully collect the upper hexane layer, which contains the CoQ.

-

Evaporate the hexane extract to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of mobile phase (e.g., 200 µL of ethanol/methanol mixture).

3. HPLC-ECD Analysis:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol, ethanol, and a salt such as lithium perchlorate in an acidic buffer. The exact composition may need optimization.

-

Flow Rate: Typically 1.0 - 1.2 mL/min.

-